N-2-BIPHENYLYL-3-FLUOROBENZAMIDE
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Overview
Description
N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a fluorobenzamide functional group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Fluorobenzamide Group: The fluorobenzamide group can be introduced through acylation reactions, where the biphenyl compound reacts with a fluorobenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent .
Industry: In the industrial sector, N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide is used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties .
Mechanism of Action
The mechanism of action of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of these targets, thereby exerting its effects .
Comparison with Similar Compounds
Biphenyl: A simpler analog without the fluorobenzamide group, used in various industrial applications.
Fluorobenzamide: A related compound with a single benzene ring, used in medicinal chemistry.
Uniqueness: N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide is unique due to its combination of a biphenyl core and a fluorobenzamide group, which imparts specific chemical and biological properties. This makes it a versatile compound for diverse applications in research and industry .
Properties
Molecular Formula |
C19H14FNO |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-fluoro-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
InChI Key |
DQNNBDQVHIONNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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